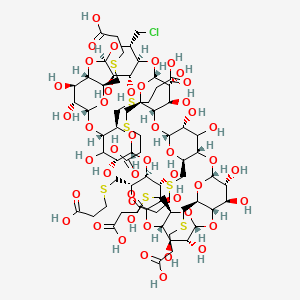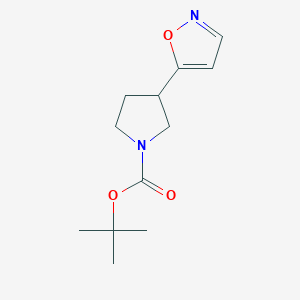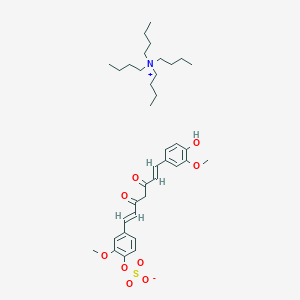
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of functional groups: Amino, carboxy, and sulfo groups are introduced through various substitution reactions, often involving reagents like sulfuric acid, nitric acid, and amines.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a biological stain.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their fluorescence properties. In chemical applications, its reactivity is influenced by the presence of functional groups and the overall molecular structure.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Widely used in histology for staining tissues.
Uniqueness
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C22H18N2O11S2 |
|---|---|
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4) |
Clave InChI |
ZEODGNAPYBBLHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




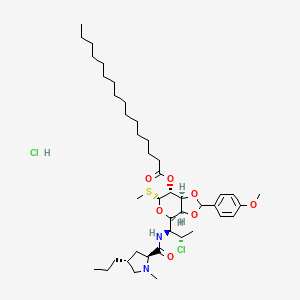
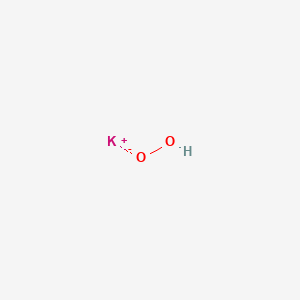
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)



